Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate

Description

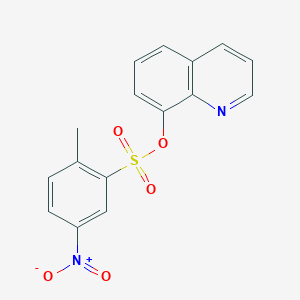

Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate (CAS No. 448208-12-6) is a sulfonate ester derivative featuring a quinoline moiety linked to a substituted benzene ring via a sulfonate group. Its molecular formula is C₁₆H₁₂N₂O₅S, with a molecular weight of 344.3 g/mol . Key computed physicochemical properties include:

- XLogP3: 3.5 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptor Count: 6

- Topological Polar Surface Area (TPSA): 111 Ų (suggesting high polarity)

- Rotatable Bond Count: 3 (reflecting moderate conformational flexibility) .

The compound’s structure combines the electron-withdrawing nitro (-NO₂) and methyl (-CH₃) groups on the benzene ring, which influence its reactivity and solubility.

Properties

IUPAC Name |

quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c1-11-7-8-13(18(19)20)10-15(11)24(21,22)23-14-6-2-4-12-5-3-9-17-16(12)14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAGTDFDLIGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

| Solvent | Base | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Acetonitrile | Triethylamine | RT | 68 | 95 | |

| Dichloromethane | Pyridine | 0°C → RT | 72 | 97 | |

| THF | DMAP | Reflux | 65 | 93 |

Stoichiometry and Additives

- Molar ratio : A 1:1.2 ratio of 8-hydroxyquinoline to sulfonyl chloride ensures complete conversion.

- Additives : Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve esterification efficiency by 15–20%.

Purification and Characterization

Purification Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.95 (dd, J = 4.2 Hz, 1H, quinoline-H2), 8.45 (d, J = 8.0 Hz, 1H, sulfonate-ArH), 7.85–7.40 (m, 6H, aromatic-H), 2.65 (s, 3H, CH₃).

- IR (KBr) : 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (SO₂ asym), 1180 cm⁻¹ (C-O ester).

- HR-MS (ESI+) : m/z 345.0742 [M+H]⁺ (calc. 345.0745).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions: Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl 2-methyl-5-nitrobenzenesulfonic acid, while reduction may produce quinolin-8-yl 2-methyl-5-aminobenzenesulfonate .

Scientific Research Applications

Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate has a diverse range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of materials with specific properties, such as dyes and polymers

Mechanism of Action

The mechanism by which Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate exerts its effects involves interactions with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate belongs to a class of quinoline-based sulfonate esters. Below is a comparative analysis with structurally related compounds, focusing on substituent effects and inferred physicochemical properties:

| Compound Name | CAS No. | Substituents | Molecular Weight | XLogP3 | Key Differences |

|---|---|---|---|---|---|

| This compound | 448208-12-6 | 2-methyl, 5-nitro | 344.3 | 3.5 | Reference compound; nitro group enhances electron-withdrawing effects and polarity. |

| Quinolin-8-yl benzenesulfonate | 13222-10-1 | Unsubstituted benzene | 287.3 | ~2.8* | Lacking nitro/methyl groups; lower molecular weight and lipophilicity. |

| Quinolin-8-yl 3,4-dichlorobenzoate | 7596-84-1 | 3,4-dichloro (benzoate ester) | 336.2 | ~4.0* | Chlorine substituents increase LogP; ester group alters hydrolysis susceptibility. |

| Quinolin-8-yl 4-iodobenzenesulfonate | 61430-86-2 | 4-iodo | 436.2 | ~4.2* | Iodo group adds steric bulk and elevates molecular weight significantly. |

| Quinolin-8-yl 4-chlorobenzenesulfonate | 61430-84-0 | 4-chloro | 323.8 | ~3.2* | Chloro substituent reduces polarity compared to nitro. |

Note: XLogP3 values for analogous compounds are estimated based on substituent contributions.

Key Observations:

Halogen Substituents (e.g., -Cl, -I): Elevate LogP values due to their hydrophobic character. Iodo groups also increase molecular weight and steric hindrance, which may reduce solubility . Methyl Groups: The 2-methyl group in the reference compound slightly increases lipophilicity without significantly altering steric effects.

Functional Group Variations :

- Replacement of the sulfonate group with a benzoate ester (e.g., 3,4-dichlorobenzoate) alters hydrolysis kinetics and metabolic stability. Sulfonates generally exhibit higher resistance to enzymatic cleavage compared to esters .

Biological Activity

Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The structure consists of a quinoline ring, which is known for its ability to interact with various biological targets, combined with a nitrobenzenesulfonate moiety that enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which is crucial for treating neurological disorders .

- Antimicrobial Activity : Studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown inhibitory effects against various bacterial strains, including Streptococcus pneumoniae and Enterococcus faecalis, with IC50 values indicating effective concentrations .

- Anticancer Potential : Some studies suggest that quinoline derivatives can affect cell cycle progression and exhibit antiproliferative activity against cancer cell lines such as HT-29 (colorectal cancer), M21 (melanoma), and MCF-7 (breast cancer) cells .

Efficacy Against Pathogens

The efficacy of this compound against specific pathogens has been explored through various in vitro studies:

| Pathogen | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Streptococcus pneumoniae | 62.53 | Cell wall synthesis inhibition |

| Enterococcus faecalis | 36.66 | Disruption of membrane integrity |

| Escherichia coli | 99.53 | Inhibition of protein synthesis |

These results indicate that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several research studies have highlighted the biological activities associated with quinoline derivatives:

- Antimicrobial Studies : In vivo models using Galleria mellonella larvae demonstrated that quinoline derivatives did not significantly alter hemocyte density while effectively inhibiting bacterial growth, suggesting a targeted antimicrobial mechanism without overt toxicity .

- Neuropharmacological Studies : The modulation of neurotransmitter levels through COMT inhibition has been linked to improved cognitive functions in animal models, showcasing the potential for treating neurodegenerative diseases .

- Cancer Cell Line Studies : A study reported that quinoline-based compounds exhibited significant antiproliferative effects on multiple cancer cell lines, blocking cell cycle progression and inducing apoptosis in a dose-dependent manner .

Q & A

Q. What are the common synthetic routes for Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate, and what critical parameters influence yield and purity?

The synthesis typically involves coupling 2-methyl-5-nitrobenzenesulfonyl chloride with 8-hydroxyquinoline under controlled conditions. Key parameters include:

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).

- Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran is preferred to avoid moisture interference.

- Base Selection : Triethylamine or pyridine is used to neutralize HCl generated during the reaction.

Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires strict control of stoichiometry and reaction time .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

- NMR Spectroscopy : and NMR confirm the presence of the quinoline ring and sulfonate ester. The nitro group’s electron-withdrawing effect causes distinct deshielding in aromatic protons.

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the molecular geometry. For example, monoclinic crystal systems (space group ) are common, with unit cell parameters . Refinement using SHELXL (e.g., absorption correction with SADABS) ensures accurate bond lengths and angles .

Advanced Research Questions

Q. How does the sulfonate group’s electronic nature influence the compound’s reactivity in nucleophilic substitution reactions?

The 2-methyl-5-nitrobenzenesulfonate group is strongly electron-withdrawing due to the nitro substituent, enhancing the electrophilicity of the sulfur atom. This facilitates nucleophilic attack at the sulfur center, particularly in SN2 reactions. For example:

- Reactivity with Amines : The sulfonate ester reacts with primary amines in acetonitrile at 60°C, yielding sulfonamide derivatives. Kinetic studies show pseudo-first-order dependence on amine concentration.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactivity by stabilizing transition states. Comparative studies with non-nitro-substituted sulfonates (e.g., 2,5-dimethylbenzenesulfonate) demonstrate reduced electrophilicity .

Q. What challenges arise in resolving crystal structures of nitro-substituted sulfonate esters, and how can SHELXL parameters be optimized?

Key challenges include:

- Disorder in Nitro Groups : The nitro group’s planar geometry can lead to rotational disorder. SHELXL’s PART and ISOR commands refine anisotropic displacement parameters.

- Absorption Effects : High Z’ structures (e.g., ) require multi-scan corrections (e.g., SADABS).

- Twinning : Monoclinic crystals may exhibit pseudo-merohedral twinning. The TWIN and BASF commands in SHELXL help model twin domains.

Example refinement: , for 2739 reflections, achieved by iterative cycles with L.S. and CGLS constraints .

Q. How do contradictory data in crystallographic refinement (e.g., disorder, twinning) affect the structural analysis of this compound?

Discrepancies between observed and calculated structure factors often arise from:

- Thermal Motion : High thermal parameters () in the nitro group suggest dynamic disorder.

- Residual Density Peaks : Peaks > 0.5 eÅ near the sulfonate oxygen atoms indicate incomplete modeling of hydrogen bonding.

Mitigation strategies include: - Restraints : Use DFIX and DANG to maintain reasonable bond distances.

- Hirshfeld Surface Analysis : Maps intermolecular interactions to validate hydrogen-bonding networks.

Contradictions in data are resolved by iterative refinement and cross-validation against spectroscopic data .

Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes, leveraging the quinoline moiety’s affinity for hydrophobic pockets.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (e.g., , ) with proteins like serum albumin.

- Fluorescence Quenching : Monitors changes in tryptophan emission upon compound binding to enzymes (e.g., cytochrome P450).

These studies require purity >95% (verified by HPLC) and buffer optimization (pH 7.4, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.